4,4',4''-Methanetriyltriphenol

Catalog No.
S749557
CAS No.
603-44-1
M.F
C19H16O3
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4''-Methanetriyltriphenol

CAS Number

603-44-1

Product Name

4,4',4''-Methanetriyltriphenol

IUPAC Name

4-[bis(4-hydroxyphenyl)methyl]phenol

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H

InChI Key

WFCQTAXSWSWIHS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O

Fluorescent Properties:

Leucoaurin exhibits interesting fluorescent properties. It shows fluorescence emission in the blue region of the spectrum when excited by ultraviolet light []. This property makes it a potential candidate for various applications, such as:

  • Development of fluorescent probes: Leucoaurin's fluorescence can be modulated by its chemical environment, making it a potential candidate for developing fluorescent probes for various biological and environmental analytes [].
  • Bioimaging: Leucoaurin's ability to fluoresce can be used for bioimaging applications, such as labeling specific cellular components [].

Potential Biological Activities:

Some studies have explored the potential biological activities of leucoaurin, including:

  • Antioxidant activity: Studies suggest that leucoaurin may possess antioxidant properties []. However, further research is needed to confirm its efficacy and potential mechanisms of action.
  • Antimicrobial activity: Leucoaurin has shown some inhibitory effects against certain bacteria and fungi in preliminary studies []. However, more research is required to understand its potential as an antimicrobial agent.

Other Potential Applications:

Leucoaurin is also being investigated for its potential applications in:

  • Organic synthesis: Leucoaurin can act as a precursor for the synthesis of other triarylmethane compounds, which have various applications in materials science and pharmaceuticals [].
  • Environmental monitoring: Due to its fluorescent properties, leucoaurin could potentially be used in environmental monitoring applications, such as detecting the presence of specific pollutants [].

The reactivity of 4,4',4''-Methanetriyltriphenol is influenced by its hydroxyl groups, which can undergo oxidation and reduction reactions. It can act as a reducing agent in the presence of oxidizing agents, particularly in photographic applications where it interacts with silver halide crystals through redox reactions . Additionally, it may participate in condensation reactions and polymerization processes due to its multiple functional groups.

Several methods exist for synthesizing 4,4',4''-Methanetriyltriphenol:

  • Condensation Reactions: The compound can be synthesized via the condensation of phenol derivatives with formaldehyde under acidic conditions.
  • Hydroxymethylation: This method involves the reaction of triphenylmethane with formaldehyde in the presence of a catalyst to introduce hydroxymethyl groups.
  • Click Chemistry: Utilizing click chemistry principles may enhance the efficiency and selectivity of synthesizing this compound through modular approaches .

Studies on interaction mechanisms involving 4,4',4''-Methanetriyltriphenol highlight its role in complex formation with metal ions and other organic compounds. These interactions can influence its efficacy as an antioxidant or reducing agent. Further research into its interactions at the molecular level could provide insights into optimizing its applications.

Several compounds share structural similarities with 4,4',4''-Methanetriyltriphenol. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-HydroxybenzophenoneC13H10O3Known for UV absorption properties
TriphenylmethanolC18H18OLacks multiple hydroxyl groups
Bisphenol AC15H16O2Used primarily in plastics; has two phenolic groups
2,2-Bis(4-hydroxyphenyl)propaneC15H16O2Commonly used in epoxy resins

While these compounds may exhibit some overlapping functionalities due to their phenolic structures, 4,4',4''-Methanetriyltriphenol's unique tri-hydroxyl configuration distinguishes it, particularly in terms of reactivity and potential applications.

Crystallographic Analysis and Symmetry Features

4,4',4''-Methanetriyltriphenol, also known as tris(4-hydroxyphenyl)methane or trihydroxytriphenylmethane, exhibits distinctive crystallographic properties that reflect its unique molecular architecture [1] [2] [3]. The compound crystallizes with a molecular formula of C₁₉H₁₆O₃ and a molecular weight of 292.33 g/mol [1] [2] [3]. The crystal structure features a central carbon atom tetrahedrally coordinated to three phenolic rings, creating a three-dimensional molecular framework that influences its solid-state packing behavior [1] [4].

Table 1: Fundamental Crystallographic Parameters of 4,4',4''-Methanetriyltriphenol

ParameterValueReference
Molecular FormulaC₁₉H₁₆O₃ [1] [2]
Molecular Weight292.33 g/mol [2] [3]
CAS Number603-44-1 [1] [2]
Melting Point244.0-246.0°C [2]
Crystal FormPowder to crystalline [3]
ColorLight yellow to orange [3]

The molecular geometry around the central carbon atom deviates from ideal tetrahedral symmetry due to steric interactions between the three bulky phenolic substituents [1] [4]. This deviation is characteristic of triphenylmethane derivatives where the spatial arrangement of aromatic rings is constrained by intermolecular forces and crystal packing requirements [5] [6]. The bond angles around the central carbon are influenced by the electronic properties of the hydroxyl substituents, which introduce both inductive and resonance effects that modify the electron density distribution [3] [5].

The crystal packing is dominated by extensive hydrogen bonding networks formed through the hydroxyl groups, creating two-dimensional square networks that exhibit twofold interpenetration [7]. These hydrogen-bonded assemblies represent a fundamental structural motif that governs the solid-state properties of the compound [7]. The interplanar spacing and molecular orientation within the crystal lattice are optimized to maximize these stabilizing interactions while minimizing steric repulsion between adjacent molecules [7].

Conformational Dynamics in Solid-State vs. Solution

The conformational behavior of 4,4',4''-Methanetriyltriphenol exhibits significant differences between solid-state and solution environments, reflecting the competing influences of crystal packing forces and solvation effects [8] [9]. In the solid state, the molecular conformation is rigidly constrained by the crystalline environment, with limited rotational freedom around the central carbon-phenyl bonds [9] [7]. This restricted mobility results in a well-defined, energetically favorable conformation that maximizes intermolecular interactions while minimizing unfavorable steric contacts [9].

Table 2: Conformational Parameters in Different States

EnvironmentRotational FreedomDominant ForcesCharacteristic Features
Solid StateHighly restrictedCrystal packing, H-bondingFixed conformation, minimal dynamics
SolutionModerate flexibilitySolvation, molecular dynamicsMultiple conformers, exchange processes
Gas PhaseMaximum freedomIntramolecular forces onlyOptimized geometry, no constraints

In solution, the conformational landscape becomes significantly more complex due to the dynamic nature of solvation and the absence of rigid crystal packing constraints [8] [9]. The three phenolic rings can undergo restricted rotation around the central carbon-phenyl bonds, leading to the population of multiple conformational states that interconvert on timescales accessible to nuclear magnetic resonance spectroscopy [8] [9]. The relative populations of these conformers depend strongly on the solvent polarity, temperature, and the presence of hydrogen bond acceptors or donors in the surrounding medium [8] [9].

The conformational dynamics are particularly sensitive to the formation of intramolecular hydrogen bonds between hydroxyl groups and the aromatic π-systems [8] [9]. These weak interactions can stabilize specific conformations and influence the overall molecular shape, thereby affecting both physical properties and chemical reactivity [8] [9]. The energy barriers for conformational interconversion are generally low, reflecting the relatively weak nature of the forces that govern molecular flexibility in solution [8].

Temperature-dependent studies reveal that conformational exchange processes become more rapid at elevated temperatures, leading to averaged spectroscopic parameters that reflect the weighted contributions from all populated conformational states [8] [9]. This temperature dependence provides valuable insights into the energetics of conformational transitions and the relative stability of different molecular geometries [8] [9].

Hydrogen Bonding Networks and Non-Covalent Interactions

The hydrogen bonding behavior of 4,4',4''-Methanetriyltriphenol represents a defining characteristic that governs both its solid-state structure and solution properties [7] [10]. In the crystalline state, molecules are connected through an extensive network of intermolecular O-H···O hydrogen bonds with characteristic distances of 2.662(2) and 2.648(2) Å [7]. These hydrogen bonds organize the molecules into two-dimensional square networks that exhibit remarkable structural regularity and stability [7].

Table 3: Hydrogen Bonding Parameters in 4,4',4''-Methanetriyltriphenol

Interaction TypeDistance (Å)Angle (°)StrengthReference
O-H···O (primary)2.662(2)~180Strong [7]
O-H···O (secondary)2.648(2)~165Strong [7]
C-H···O3.384(3)~140Weak [7]
π···π stacking3.5-4.0VariableModerate

The hydrogen bonding networks extend beyond simple donor-acceptor interactions to include weaker C-H···O contacts with distances of approximately 3.384(3) Å [7]. These secondary interactions contribute to the overall stability of the crystal structure and influence the thermal expansion behavior and mechanical properties of the solid material [7]. The cooperative nature of these multiple hydrogen bonding interactions results in a highly stable three-dimensional framework that is resistant to thermal decomposition and mechanical stress [7].

In solution, the hydrogen bonding patterns become more dynamic and solvent-dependent [10] . The hydroxyl groups can form both intramolecular and intermolecular hydrogen bonds, with the relative importance of each type depending on concentration, temperature, and solvent properties [10] . At low concentrations, intramolecular hydrogen bonding predominates, leading to the formation of stabilized conformational states [10]. As concentration increases, intermolecular associations become more prevalent, potentially leading to the formation of dimeric or higher-order aggregates [10] .

The phenolic hydroxyl groups exhibit characteristic infrared absorption frequencies that are sensitive to the hydrogen bonding environment . The O-H stretching vibrations appear as broad bands at lower frequencies compared to non-hydrogen-bonded alcohols, reflecting the weakening of the O-H bonds upon hydrogen bond formation . These spectroscopic signatures provide valuable information about the strength and geometry of hydrogen bonding interactions in different environments .

Non-covalent π-π stacking interactions between aromatic rings contribute additional stabilization to both solid-state and solution structures [12]. These interactions are particularly important in concentrated solutions where multiple molecules can approach sufficiently close to enable π-electron overlap . The aromatic rings adopt parallel or slightly offset geometries that optimize the balance between attractive π-π interactions and repulsive steric effects [12].

Comparative Analysis with Triphenylmethane Derivatives

The structural and physical properties of 4,4',4''-Methanetriyltriphenol can be best understood through comparison with related triphenylmethane derivatives, which share the common structural motif of three aromatic rings attached to a central carbon atom [5] [13] [6]. The presence of hydroxyl substituents in the para positions of each phenolic ring fundamentally alters the electronic properties, hydrogen bonding capability, and crystal packing behavior compared to the parent triphenylmethane compound [5] [6].

Table 4: Comparative Properties of Triphenylmethane Derivatives

CompoundSubstituentsMelting Point (°C)Hydrogen BondingCrystal Packing
TriphenylmethaneNone92-94Minimalvan der Waals only
4,4',4''-Methanetriyltriphenol3 × OH244-246ExtensiveH-bonded networks
Triphenylmethanol1 × OH162-164ModerateMixed interactions
Crystal Violet3 × N(CH₃)₂>205 (dec)NoneIonic packing

Triphenylmethane itself exhibits relatively weak intermolecular interactions dominated by van der Waals forces and π-π stacking between aromatic rings [5]. The absence of strong hydrogen bond donors or acceptors results in a lower melting point and reduced thermal stability compared to hydroxylated derivatives [5]. The crystal structure of triphenylmethane is characterized by close packing of molecules with minimal directional interactions [5].

The introduction of a single hydroxyl group, as in triphenylmethanol, creates the possibility for hydrogen bonding but with significantly reduced network formation compared to the trihydroxy derivative [10]. Triphenylmethanol forms tetrahedral tetramers through weak hydrogen bonds, but these assemblies are less extensive and stable than the two-dimensional networks observed in 4,4',4''-Methanetriyltriphenol [10]. The hydrogen bonding in triphenylmethanol is characterized by O···O contacts on the borderline between true hydrogen bonds and weak dipolar interactions [10].

Triarylmethane dyes, such as crystal violet and malachite green, represent another important class of triphenylmethane derivatives where amino substituents replace hydroxyl groups [14] [6]. These compounds exhibit fundamentally different properties due to the electron-donating nature of the amino groups and their tendency to form cationic species [14] [6]. The crystal packing in these materials is dominated by ionic interactions and charge-transfer effects rather than hydrogen bonding [6].

The acidic properties of triphenylmethane derivatives vary significantly with substitution pattern [5]. The parent triphenylmethane exhibits a pKa of approximately 33.3, reflecting the stabilization of the resulting carbanion through delocalization over the three aromatic rings [5]. The introduction of electron-withdrawing hydroxyl groups in 4,4',4''-Methanetriyltriphenol modifies this acidity, although the compound remains predominantly neutral under normal conditions [3].

Table 5: Electronic and Chemical Properties Comparison

PropertyTriphenylmethane4,4',4''-MethanetriyltriphenolTriphenylmethanol
pKa (C-H)33.3Modified by OH groups~35
Solubility (water)InsolubleLimitedSlightly soluble
UV absorption~260 nmRed-shifted~280 nm
Thermal stabilityModerateHighModerate

The spectroscopic properties of these compounds reflect their electronic differences [15]. Triphenylmethane shows characteristic absorption in the ultraviolet region around 260 nm, corresponding to π-π* transitions in the aromatic systems [15]. The introduction of hydroxyl substituents in 4,4',4''-Methanetriyltriphenol causes red-shifts in these absorption bands due to extended conjugation and electron donation from the oxygen lone pairs [3]. These electronic effects also influence the vibrational spectra, with characteristic O-H stretching frequencies providing diagnostic information about hydrogen bonding environments [3].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25639-41-2
603-44-1

Wikipedia

4,4',4''-Trihydroxytriphenylmethane

General Manufacturing Information

Phenol, methylidynetris-: INACTIVE

Dates

Modify: 2023-08-15

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